Paroxetine maleate

Neuropharmacology Transporter Binding Assays SSRI Selectivity

Paroxetine maleate (CAS 64006-44-6) is the maleate salt form with superior solubility in DMSO and ethanol (up to 100 mM), critical for HTS and dose-response assays. Unlike the HCl salt, it enables stable, concentrated stock solutions. Its sub-nanomolar SERT affinity (Ki=0.05 nM) and high DAT/SERT selectivity make it indispensable for PET ligand development and preclinical occupancy studies. As the gold-standard CYP2D6 inhibitor (Ki=0.15 µM), it is essential for reaction phenotyping and DDI risk assessment. ISO-certified CRM also available for forensic LC-MS/MS method validation. Choose this product for reproducible, high-impact research.

Molecular Formula C23H24FNO7
Molecular Weight 445.4 g/mol
CAS No. 64006-44-6
Cat. No. B1678477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParoxetine maleate
CAS64006-44-6
SynonymsAropax
BRL 29060
BRL-29060
BRL29060
FG 7051
FG-7051
FG7051
Paroxetine
Paroxetine Acetate
Paroxetine Hydrochloride
Paroxetine Hydrochloride Anhydrous
Paroxetine Hydrochloride Hemihydrate
Paroxetine Hydrochloride, Hemihydrate
Paroxetine Maleate
Paroxetine, cis-(+)-Isomer
Paroxetine, cis-(-)-Isomer
Paroxetine, trans-(+)-Isomer
Paxil
Seroxat
Molecular FormulaC23H24FNO7
Molecular Weight445.4 g/mol
Structural Identifiers
SMILESC1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C19H20FNO3.C4H4O4/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;5-3(6)1-2-4(7)8/h1-6,9,14,17,21H,7-8,10-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,17-;/m0./s1
InChIKeyAEIUZSKXSWGSRU-QXGDPHCHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Paroxetine Maleate (CAS 64006-44-6): High-Purity SSRI Reference Standard for Analytical and Pharmacological Research


Paroxetine maleate (CAS 64006-44-6) is the maleate salt of paroxetine, a phenylpiperidine derivative belonging to the selective serotonin reuptake inhibitor (SSRI) class of antidepressants. As a highly potent and selective inhibitor of the serotonin transporter (SERT), it binds with a reported Ki of 0.05 nM [1]. Its molecular formula is C19H20FNO3·C4H4O4, with a molecular weight of 445.44 g/mol. Unlike the hydrochloride salt, the maleate form is characterized by distinct solubility (e.g., up to 100 mM in DMSO and ethanol) and a melting point of 136-138°C .

Why Paroxetine Maleate Cannot Be Substituted with Generic SSRI Analogs in Critical Research and Analytical Applications


Despite sharing a common serotonergic mechanism, SSRIs like paroxetine, fluoxetine, sertraline, and citalopram exhibit profound differences in their molecular pharmacology, pharmacokinetic profiles, and drug-drug interaction potential that preclude interchangeable use in rigorous experimental or analytical settings. Critical differentiation exists in transporter binding affinities and CYP450 inhibition potencies, which directly impact experimental outcomes. The maleate salt form of paroxetine, as opposed to the hydrochloride salt, further introduces unique physicochemical properties—including specific solubility and stability parameters—that are essential for reproducible formulation and assay development [1][2].

Quantitative Evidence for Differentiating Paroxetine Maleate from In-Class Analogs and Alternative Salts


Superior SERT Binding Affinity (Ki) and Selectivity Ratio Compared to Fluoxetine

Paroxetine demonstrates an exceptionally high affinity for the serotonin transporter (SERT), with a Ki of 0.05 ± 0.0003 nM. This is 40-fold higher than fluoxetine's SERT Ki of 2.0 ± 0.1 nM. Furthermore, the DAT/SERT selectivity ratio for paroxetine is 2000, substantially exceeding fluoxetine's ratio of 392 [1]. This indicates a much wider window of selective serotonergic activity, minimizing potential off-target dopaminergic effects.

Neuropharmacology Transporter Binding Assays SSRI Selectivity

Significantly Higher CYP2D6 Inhibition Potency (Ki) Compared to Sertraline and Citalopram

In human liver microsome assays, paroxetine exhibits the most potent inhibition of CYP2D6 among SSRIs. Its inhibition constant (Ki) for CYP2D6-catalyzed sparteine oxidation is 0.15 µM. This is 4-fold more potent than fluoxetine (Ki = 0.60 µM), 4.7-fold more potent than sertraline (Ki = 0.70 µM), and 34-fold more potent than citalopram (Ki = 5.1 µM) [1]. This potent inhibition is a key factor in clinically significant drug-drug interactions.

Drug Metabolism CYP450 Inhibition Pharmacokinetics

Comparative Efficacy in Major Depression: Evidence from Network Meta-Analysis

In a large-scale network meta-analysis of 522 trials with 116,477 participants, paroxetine was identified as one of the more efficacious antidepressants in head-to-head comparisons (Odds Ratio range: 1.19–1.96). In contrast, fluoxetine was among the least efficacious (OR range: 0.51–0.84) [1]. A more recent network meta-analysis focusing on adolescent depression found paroxetine had a 99.9% probability of being the most effective treatment for improving MADRS scores, a key depression rating scale [2].

Clinical Psychopharmacology Meta-Analysis Antidepressant Efficacy

Enhanced Solubility and Stability of Maleate Salt vs. Paroxetine Hydrochloride Hemihydrate

The maleate salt of paroxetine offers distinct physicochemical advantages over the more common hydrochloride hemihydrate form. Paroxetine maleate demonstrates solubility up to 100 mM (44.54 mg/mL) in DMSO and ethanol, facilitating the preparation of concentrated stock solutions for in vitro assays . This is in contrast to paroxetine hydrochloride, which exhibits limited aqueous solubility (5.4 mg/mL in water) and stability concerns related to its hemihydrate form . Furthermore, the maleate salt has a well-defined melting point of 136-138°C, a key indicator of purity and crystallinity .

Pharmaceutical Chemistry Formulation Science Analytical Chemistry

Certified Reference Material (CRM) for Forensic and Clinical Toxicology Assays

Paroxetine maleate is available as a Certified Reference Material (CRM) manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards. This CRM-grade material, such as the solution standard from Cerilliant (1.0 mg/mL in methanol), provides a metrologically traceable and validated reference point for quantitative LC-MS/MS and GC-MS applications, including urine drug testing and clinical toxicology . This level of certification and intended use is not uniformly available for all SSRI analogs or salt forms, providing a distinct advantage in regulated analytical workflows.

Forensic Toxicology Analytical Chemistry Method Validation

Optimal Research and Industrial Application Scenarios for Paroxetine Maleate


Selective SERT Probe in PET Imaging and Transporter Occupancy Studies

Due to its sub-nanomolar affinity for SERT (Ki = 0.05 nM) and high DAT/SERT selectivity ratio (2000), paroxetine maleate is an ideal tool compound for positron emission tomography (PET) ligand development and for establishing maximal SERT occupancy in preclinical models. Its high potency ensures robust target engagement at low concentrations, minimizing non-specific binding compared to less selective SSRIs [1].

Potent CYP2D6 Inhibitor for Drug-Drug Interaction (DDI) Modeling

Paroxetine maleate is the gold-standard in vitro probe for CYP2D6 inhibition due to its low Ki (0.15 µM). It is indispensable for pharmaceutical scientists conducting reaction phenotyping and DDI risk assessment studies on new chemical entities. The use of paroxetine in hepatocyte or microsome assays reliably predicts clinically significant interactions with CYP2D6 substrates [2].

Preparation of High-Concentration Stock Solutions for In Vitro Pharmacology

The maleate salt's superior solubility in DMSO and ethanol (up to 100 mM) enables researchers to prepare highly concentrated, stable stock solutions. This is a critical advantage for high-throughput screening (HTS) campaigns and for dose-response studies where minimizing solvent (e.g., DMSO) carryover is essential. The alternative hydrochloride salt's limited solubility would preclude such applications .

Certified Analytical Standard for Forensic and Clinical Toxicology

In forensic toxicology and clinical laboratories, the ISO-certified paroxetine maleate CRM is essential for the development, validation, and routine application of LC-MS/MS and GC-MS methods. It ensures accurate and legally defensible quantification of paroxetine in biological matrices (e.g., urine, blood) for therapeutic drug monitoring and post-mortem investigations .

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